molecular formula C22H26N2O B5178386 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol

1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol

Cat. No. B5178386
M. Wt: 334.5 g/mol
InChI Key: GEUQJHGDWUFPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol, also known as GSK-3β inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is a key enzyme involved in several signaling pathways.

Scientific Research Applications

1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in several animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use in the treatment of mood disorders such as bipolar disorder and depression.

Mechanism of Action

1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol is a potent inhibitor of 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanolβ, which is a key enzyme involved in several signaling pathways. 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanolβ is involved in the regulation of glycogen metabolism, gene expression, and cell survival. Inhibition of 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanolβ by 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol leads to the activation of several downstream signaling pathways that are involved in neuroprotection and mood regulation.
Biochemical and Physiological Effects:
1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophic factor involved in the regulation of neuronal survival and plasticity. It has also been shown to increase the levels of anti-apoptotic proteins and decrease the levels of pro-apoptotic proteins, which leads to increased cell survival. In addition, it has been shown to have anti-inflammatory effects and to increase the levels of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanolβ, which makes it a valuable tool for studying the role of 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanolβ in various biological processes. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of mood disorders such as bipolar disorder and depression. In addition, future research could focus on developing more soluble derivatives of this compound that can be administered more easily to cells or animals. Finally, there is a need for further studies to investigate the off-target effects of this compound on other kinases, in order to better understand its mechanism of action.

Synthesis Methods

The synthesis of 1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol involves several steps. The starting material is 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, which is reacted with phenylacetyl chloride in the presence of a base to form the corresponding amide. This amide is then reduced with sodium borohydride to give the amine intermediate. Finally, the amine is reacted with 3-chloro-1-propanol in the presence of a base to yield the desired product.

properties

IUPAC Name

1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-15-10-11-20-19(12-15)18-8-5-9-21(22(18)24-20)23-14-17(25)13-16-6-3-2-4-7-16/h2-4,6-7,10-12,17,21,23-25H,5,8-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUQJHGDWUFPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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